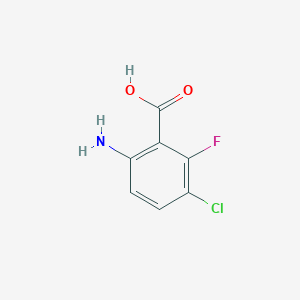

6-Amino-3-chloro-2-fluorobenzoic acid

Description

Properties

IUPAC Name |

6-amino-3-chloro-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTSMLAOLXKYKDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)C(=O)O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874782-54-4 | |

| Record name | 874782-54-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Amino-3-chloro-2-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-3-chloro-2-fluorobenzoic acid is a key building block in medicinal chemistry, valued for its unique substitution pattern that imparts desirable properties to a range of pharmacologically active molecules. This guide provides a comprehensive overview of a primary and reliable synthetic pathway to this compound. It delves into the mechanistic underpinnings of the reaction steps, offers detailed experimental protocols, and discusses critical process considerations to ensure high yield and purity. The synthesis is presented as a two-step sequence commencing with the nitration of 2-chloro-6-fluorobenzoic acid, followed by the selective reduction of the resulting nitro intermediate. This document is intended to serve as a practical resource for chemists in research and development, providing the necessary technical insights for the successful laboratory-scale synthesis of this important intermediate.

Introduction

Substituted anthranilic acids are a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. The strategic incorporation of halogen atoms, such as chlorine and fluorine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile by modulating its lipophilicity, metabolic stability, and binding interactions. This compound, with its distinct arrangement of functional groups, is a sought-after precursor for the synthesis of complex heterocyclic systems and other targeted therapeutics. A robust and well-characterized synthetic route is therefore essential for its accessibility in research and pharmaceutical development.

This guide outlines a common and effective pathway for the preparation of this compound. The synthesis begins with the commercially available 2-chloro-6-fluorobenzoic acid, which undergoes electrophilic nitration to introduce a nitro group at the 3-position, yielding 2-chloro-6-fluoro-3-nitrobenzoic acid. The subsequent and final step involves the selective reduction of this nitro group to an amine, affording the target molecule. The causality behind the choice of reagents and reaction conditions for each step is discussed to provide a deeper understanding of the process.

Overall Synthesis Pathway

The synthesis of this compound is efficiently achieved in two sequential steps from 2-chloro-6-fluorobenzoic acid.

Caption: Overall two-step synthesis pathway.

Part 1: Nitration of 2-Chloro-6-fluorobenzoic Acid

The initial step in the synthesis is the regioselective nitration of 2-chloro-6-fluorobenzoic acid to introduce a nitro group. The directing effects of the existing substituents on the aromatic ring are crucial for the outcome of this electrophilic aromatic substitution reaction.

Mechanistic Considerations

The carboxylic acid group is a deactivating and meta-directing group. However, under the strongly acidic conditions of nitration (a mixture of concentrated sulfuric and nitric acids), it is likely protonated, further enhancing its deactivating nature. The halogen substituents (chloro and fluoro) are also deactivating but are ortho, para-directing. The interplay of these electronic effects governs the position of nitration. The position para to the fluorine and ortho to the chlorine is the most activated for electrophilic attack, leading to the desired 3-nitro product.

Experimental Protocol: Synthesis of 2-Chloro-6-fluoro-3-nitrobenzoic Acid

This protocol is adapted from established procedures for the nitration of halogenated benzoic acids.[1]

Materials:

-

2-Chloro-6-fluorobenzoic acid

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Ice

-

Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C, dissolve 2-Chloro-6-fluorobenzoic acid (e.g., 2.00 g, 11.5 mmol) in concentrated sulfuric acid (e.g., 20 mL).

-

Slowly add concentrated nitric acid (e.g., 0.53 mL, 12.6 mmol) dropwise to the stirred solution, maintaining the temperature at 0°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for one hour.

-

Carefully pour the reaction mixture into a beaker containing ice water to precipitate the product.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield 2-chloro-6-fluoro-3-nitrobenzoic acid as a solid. The product is often of sufficient purity (e.g., 97%) to be used directly in the next step without further purification.[1]

Part 2: Selective Reduction of 2-Chloro-6-fluoro-3-nitrobenzoic Acid

The final step is the reduction of the nitro group to an amine. The key challenge is to achieve this transformation without affecting the chloro and fluoro substituents, which can be susceptible to reduction under certain conditions (dehalogenation).

Causality in Reagent Selection

Several methods are available for the reduction of aromatic nitro groups.[2][3] The choice of reagent is critical to ensure chemoselectivity.

-

Catalytic Hydrogenation: This is a common and often clean method.

-

Palladium on Carbon (Pd/C): While effective for nitro group reduction, Pd/C can sometimes lead to dehalogenation, particularly with aryl chlorides and bromides.[3]

-

Raney Nickel: This catalyst is often preferred when halogen substituents are present as it is less prone to causing dehalogenation compared to Pd/C.[3]

-

Platinum-based catalysts: Sulfided platinum on carbon (Pt/C) can be highly selective for nitro group reduction while preserving halogens.[4] The addition of an acid to the catalytic medium has also been shown to inhibit dehalogenation during the hydrogenation of fluorinated and chlorinated benzenoid nitro compounds.

-

-

Chemical Reduction:

-

Tin(II) Chloride (SnCl₂): This is a mild and effective reagent for the selective reduction of nitro groups in the presence of other reducible functionalities, including halogens.[3][4]

-

Iron (Fe) in Acidic Media: A classic and robust method (e.g., Fe/HCl or Fe/NH₄Cl) that is highly selective for nitro group reduction.[4]

-

For this specific transformation, catalytic hydrogenation with Raney Nickel or a modified platinum catalyst, or chemical reduction with SnCl₂ or Fe/HCl are all viable and field-proven options. The choice may depend on available equipment, scale, and desired workup procedure.

Illustrative Experimental Protocol: Catalytic Hydrogenation

This protocol provides a general procedure for the catalytic hydrogenation of a halogenated nitroaromatic compound.

Materials:

-

2-Chloro-6-fluoro-3-nitrobenzoic acid

-

Raney Nickel (or another suitable catalyst)

-

Ethanol or other suitable solvent

-

Hydrogen gas

-

Filtration aid (e.g., Celite)

Procedure:

-

Charge a hydrogenation vessel with 2-chloro-6-fluoro-3-nitrobenzoic acid and a suitable solvent such as ethanol.

-

Add the Raney Nickel catalyst (typically 5-10% by weight of the substrate).

-

Seal the vessel and purge with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature until hydrogen uptake ceases.

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification

The final product can be purified by recrystallization. A common solvent system for similar amino acids is an ethanol-water mixture.[5]

Recrystallization Protocol:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution hot filtered.

-

Slowly add hot water to the clear filtrate until turbidity is observed.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry under vacuum.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 2-Chloro-6-fluorobenzoic acid | C₇H₄ClFO₂ | 174.56 | White to light yellow powder |

| 2-Chloro-6-fluoro-3-nitrobenzoic acid | C₇H₃ClFNO₄ | 219.56 | Solid |

| This compound | C₇H₅ClFNO₂ | 189.57 | Solid |

Conclusion

The synthesis of this compound is a straightforward yet nuanced process that hinges on the careful execution of two key transformations: electrophilic nitration and selective nitro group reduction. By understanding the underlying chemical principles and adhering to optimized protocols, researchers can reliably produce this valuable building block in high purity and yield. The choice of reduction methodology offers flexibility, allowing for adaptation based on laboratory capabilities and specific substrate sensitivities. This guide provides a solid foundation for the synthesis of this and structurally related compounds, empowering further innovation in medicinal chemistry and drug development.

References

Unlocking the Spectroscopic Signature of 6-Amino-3-chloro-2-fluorobenzoic Acid: A Technical Guide for Researchers

Introduction: The Structural Significance of 6-Amino-3-chloro-2-fluorobenzoic Acid

This compound is a highly substituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its unique arrangement of an electron-donating amino group and electron-withdrawing halogen substituents (chlorine and fluorine) on a benzoic acid framework imparts distinct chemical properties, making it a valuable building block for the synthesis of novel pharmaceuticals and functional materials. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions.

This technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide leverages established spectroscopic principles and data from structurally analogous compounds to offer a robust and well-reasoned interpretation of its expected spectral signature. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of this and related compounds.

Molecular Structure and Properties

Before delving into the spectroscopic data, it is essential to establish the precise molecular structure and fundamental properties of the compound .

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 874782-54-4 | |

| Molecular Formula | C₇H₅ClFNO₂ | [1] |

| Molecular Weight | 189.57 g/mol | [2] |

| Monoisotopic Mass | 188.99928 Da | [1] |

| InChI Key | UTSMLAOLXKYKDS-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=C(C(=C1N)C(=O)O)F)Cl | [1] |

digraph "6-Amino-3-chloro-2-fluorobenzoic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Atom nodes with coordinates C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="1.2,2.1!"]; C4 [label="C", pos="0,2.8!"]; C5 [label="C", pos="-1.2,2.1!"]; C6 [label="C", pos="-1.2,0.7!"]; C7 [label="C", pos="-2.5,-0.1!"]; O1 [label="O", pos="-2.5,-1.3!"]; O2 [label="O", pos="-3.7,0.4!"]; H_O2 [label="H", pos="-4.5,0!"]; N [label="N", pos="2.4,0!"]; H_N1 [label="H", pos="3.2,0.4!"]; H_N2 [label="H", pos="3.2,-0.4!"]; F [label="F", pos="2.4,2.8!"]; Cl [label="Cl", pos="-2.4,2.8!"]; H4[label="H", pos="0,3.8!"]; H5[label="H", pos="-2.1,2.5!"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- C7 [label=""]; C7 -- O1 [label="="]; C7 -- O2 [label=""]; O2 -- H_O2 [label=""]; C2 -- N [label=""]; N -- H_N1 [label=""]; N -- H_N2 [label=""]; C3 -- F [label=""]; C6 -- Cl [label=""]; C4 -- H4[label=""]; C5 -- H5[label=""];

// Aromatic ring double bonds node [shape=none, label=""]; e1 [pos="0.6,0.35!"]; e2 [pos="0.6,2.45!"]; e3 [pos="-0.6,1.4!"]; C1 -- e1 [style=invis]; e1 -- C2 [style=invis]; C3 -- e2 [style=invis]; e2 -- C4 [style=invis]; C5 -- e3 [style=invis]; e3 -- C6 [style=invis]; }

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for the two aromatic protons, the two amine protons, and the carboxylic acid proton. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Rationale |

| ~11.0-13.0 | broad singlet | - | -COOH | The acidic proton of the carboxylic acid is expected to be highly deshielded and will appear as a broad singlet, which is exchangeable with D₂O. |

| ~7.3 - 7.5 | doublet | ~8-9 | H-4 | This proton is ortho to the electron-withdrawing chlorine atom and will be deshielded. It will be split into a doublet by the adjacent H-5. |

| ~6.8 - 7.0 | doublet | ~8-9 | H-5 | This proton is ortho to the electron-donating amino group and will be shielded. It will be split into a doublet by the adjacent H-4. |

| ~4.5 - 5.5 | broad singlet | - | -NH₂ | The amine protons are typically observed as a broad singlet due to quadrupole broadening from the nitrogen atom and exchange with residual water. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the chemical environment of each of the seven carbon atoms in the molecule. The substituent effects will cause a wide dispersion of the signals.

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~168 | C-7 (C=O) | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~155 (d, ¹JC-F ≈ 240-250 Hz) | C-2 | This carbon is directly attached to the highly electronegative fluorine atom, causing a large downfield shift and a large one-bond coupling constant. |

| ~148 | C-6 | Attached to the electron-donating amino group, this carbon will be significantly shielded compared to an unsubstituted aromatic carbon. |

| ~135 | C-3 | This carbon is attached to the chlorine atom and will be deshielded. |

| ~125 | C-4 | Aromatic CH carbon. |

| ~118 | C-5 | Aromatic CH carbon, shielded by the adjacent amino group. |

| ~115 | C-1 | The quaternary carbon attached to the carboxylic acid group. |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. The chemical shift of the fluorine atom is highly dependent on its electronic environment.

Table 4: Predicted ¹⁹F NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment | Rationale |

| -110 to -130 | Aromatic C-F | The chemical shift for fluorine on an aromatic ring is typically in this range. The exact value will be influenced by the ortho-amino and meta-chloro substituents.[3] |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Reference the spectrum to the residual solvent peak.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. Typical parameters include a 45-90° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. A dedicated fluorine probe or a broadband probe is required.

-

Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Perform phase and baseline correction on the resulting spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 5: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Rationale |

| 3400-3500 (asymmetric) & 3300-3400 (symmetric) | N-H stretching | Two distinct bands are expected for the primary amine.[4] |

| 2500-3300 (broad) | O-H stretching | The carboxylic acid O-H stretch will appear as a very broad band due to hydrogen bonding. |

| ~1700 | C=O stretching | The carbonyl of the carboxylic acid will give a strong, sharp absorption in this region. |

| ~1600 & ~1475 | C=C aromatic stretching | These bands are characteristic of the benzene ring. |

| ~1250 | C-N stretching | The stretching vibration of the bond between the aromatic ring and the amino group. |

| ~1100-1000 | C-F stretching | A strong absorption is expected for the carbon-fluorine bond. |

| ~800-600 | C-Cl stretching | The carbon-chlorine bond will have a characteristic absorption in the fingerprint region. |

Experimental Protocol for IR Spectroscopy (KBr Pellet Technique)

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Table 6: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Postulated Structure |

| 189/191 | [M]⁺˙ | - | C₇H₅ClFNO₂⁺˙ |

| 172/174 | [M-OH]⁺ | OH | C₇H₄ClFNO⁺ |

| 144/146 | [M-COOH]⁺ | COOH | C₆H₅ClFN⁺ |

| 109 | [C₆H₄FN]⁺ | Cl | C₆H₄FN⁺ |

| 111 | [C₅H₂FN]⁺˙ | Cl, HCN | C₅H₂FN⁺˙ |

Note: The presence of two mass units for chlorine-containing fragments (e.g., 189/191) is due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio.

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is initiated by the formation of the molecular ion, [M]⁺˙. Subsequent fragmentation is driven by the stability of the resulting ions and neutral species.

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry (GC-MS with EI)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane). Derivatization (e.g., esterification of the carboxylic acid) may be necessary to improve volatility for gas chromatography.

-

Instrumentation: Use a gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source.

-

GC Separation: Inject the sample into the GC. Use a suitable capillary column (e.g., HP-5MS) and a temperature program that allows for the elution of the analyte.

-

MS Analysis: As the compound elutes from the GC column, it enters the MS source. Ionize the sample using a standard electron energy of 70 eV. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. The characteristic isotopic pattern of chlorine should be used to identify chlorine-containing fragments.[5]

Conclusion

This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By leveraging established principles and data from analogous structures, this document offers a solid foundation for the identification and characterization of this important chemical entity. The provided experimental protocols serve as a practical starting point for researchers. It is recommended that experimental data be acquired for definitive structural confirmation and to further enrich the scientific understanding of this versatile molecule.

References

Solubility and stability of 6-Amino-3-chloro-2-fluorobenzoic acid

An In-Depth Technical Guide to the Solubility and Stability of 6-Amino-3-chloro-2-fluorobenzoic Acid for Drug Development Professionals

Executive Summary

This compound is a substituted anthranilic acid derivative that represents a valuable scaffold in medicinal chemistry and materials science. Its unique substitution pattern, featuring an amino group, a carboxylic acid, and two different halogens, imparts a complex physicochemical profile that is critical for its application. However, a significant gap exists in the public domain regarding its fundamental properties, specifically its solubility and chemical stability. This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for characterizing this molecule. It moves beyond a simple recitation of facts to establish a logical, field-proven methodology for determining these critical parameters. We will explore the theoretical underpinnings of the molecule's behavior, provide detailed, self-validating experimental protocols for solubility and stability assessment, and outline the development of a robust analytical method for its quantification. This guide is intended to empower researchers, scientists, and drug development professionals to unlock the full potential of this and structurally related compounds.

Molecular Profile of this compound

A thorough understanding of a molecule's intrinsic properties is the foundation of all subsequent experimental work. The arrangement of functional groups on the benzene ring dictates its reactivity, solubility, and potential degradation pathways.

Chemical Structure and Predicted Physicochemical Properties

The structure combines an acidic carboxylic acid, a basic amino group, and electron-withdrawing halogens. This configuration suggests a zwitterionic character at physiological pH and complex intermolecular bonding capabilities. While experimental data is scarce, we can predict key properties based on its structure.

Table 1: Physicochemical Properties of this compound and Related Isomers.

| Property | This compound | 2-Amino-6-chloro-3-fluorobenzoic Acid[1][2][3] | Notes |

|---|---|---|---|

| Molecular Formula | C₇H₅ClFNO₂ | C₇H₅ClFNO₂ | Identical for isomers. |

| Molecular Weight | 189.57 g/mol | 189.57 g/mol | Identical for isomers. |

| CAS Number | Not readily available | 1039815-76-3 | Highlights the importance of specifying the exact isomer. |

| Calculated XLogP3 | N/A | 1.8 | Indicates moderate lipophilicity.[2] |

| Appearance | Predicted: Solid | Solid | Typical for small aromatic acids.[1] |

| pKa (Predicted) | ~2-3 (Carboxyl), ~3-4 (Amino) | ~2-3 (Carboxyl), ~3-4 (Amino) | Halogen substitution lowers the pKa of both groups. |

The Causality of Functional Groups on Molecular Behavior

The interplay between the substituents is key to anticipating the molecule's behavior:

-

Carboxylic Acid (-COOH): This group is acidic and a primary site for hydrogen bonding, contributing to solubility in polar and basic media.

-

Amino Group (-NH₂): As a basic group, it allows for salt formation and solubility in acidic media. Its proximity to the ortho-fluoro and meta-chloro substituents will significantly lower its basicity compared to aniline.

-

Halogens (-F, -Cl): The fluorine and chlorine atoms increase lipophilicity and can participate in halogen bonding. Their electron-withdrawing nature impacts the acidity and basicity of the other functional groups. Studies on related ortho-chloro and fluoro-substituted benzoic acids reveal that intramolecular hydrogen bonds, such as between the carboxylic proton and an ortho-halogen, can stabilize specific conformers, influencing crystal packing and solubility.[4][5][6]

Caption: Annotated functional groups of the target molecule.

A Framework for Comprehensive Solubility Assessment

Solubility is a gatekeeper property in drug development, directly influencing bioavailability and formulation strategies. A multi-faceted approach is required to build a complete solubility profile.

Kinetic vs. Thermodynamic Solubility: The "Why"

It is crucial to distinguish between two types of solubility measurements:

-

Kinetic Solubility: Measured early in discovery, it reflects the concentration at which a compound precipitates from a supersaturated stock solution (often in DMSO) upon dilution in aqueous buffer. It's a high-throughput assessment of how "fast" a compound dissolves and precipitates.

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent. It is determined by allowing the solid compound to equilibrate with the solvent over an extended period (typically 24-48 hours). This is the gold-standard measurement required for late-stage development and formulation. Our focus here is on the authoritative thermodynamic method.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol is designed to be self-validating by ensuring equilibrium is reached and accurately quantified.

-

Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains at the end) to a series of vials containing the desired solvents (e.g., pH 2.0 HCl buffer, pH 7.4 PBS, pH 9.0 borate buffer, Water, Ethanol, DMSO).

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. The extended time is critical to ensure the system reaches equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour. Then, centrifuge the samples at high speed (e.g., 14,000 x g for 15 minutes) to pellet the undissolved solid.

-

Sampling: Carefully collect an aliquot of the supernatant. Causality Check: This step is critical; any contamination with solid particles will artificially inflate the solubility value.

-

Dilution & Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as the HPLC-UV method described in Section 4.

-

Validation: To confirm equilibrium was reached, a second sample can be taken at a later time point (e.g., 48 hours vs. 24 hours). If the concentration is unchanged, equilibrium has been achieved.

Anticipated Solubility Profile

Based on analogs, we can predict a solubility profile that will be heavily pH-dependent due to the presence of both acidic and basic functional groups.

Table 2: Predicted Thermodynamic Solubility Profile.

| Solvent System | Predicted Solubility Range | Rationale |

|---|---|---|

| Aqueous Buffer (pH < 2) | Moderate to High | The amino group will be protonated (-NH₃⁺), forming a soluble salt. |

| Aqueous Buffer (pH 4-6) | Low | The molecule will be near its isoelectric point, existing as a less soluble zwitterion. |

| Aqueous Buffer (pH > 8) | Moderate to High | The carboxylic acid will be deprotonated (-COO⁻), forming a soluble salt. |

| DMSO, DMF | High | These polar aprotic solvents are excellent at disrupting crystal lattice forces. Analogous compound 2-amino-5-fluorobenzoic acid is highly soluble in DMSO and DMF (~30 mg/mL).[7] |

| Ethanol | Moderate | A polar protic solvent capable of hydrogen bonding. The solubility of 2-amino-5-fluorobenzoic acid in ethanol is ~20 mg/mL.[7] |

Caption: Workflow for Thermodynamic Solubility Determination.

A Framework for Chemical Stability Profiling

Understanding a molecule's liabilities is essential for defining storage conditions, predicting shelf-life, and identifying potential toxic degradants. Forced degradation (stress testing) is the industry-standard approach.

Rationale for Forced Degradation

The objective is not to destroy the molecule completely, but to induce ~5-20% degradation. This level of degradation is sufficient to produce and detect the primary degradation products, which is essential for developing a stability-indicating analytical method—a method that can resolve the parent compound from all its significant degradants.

Experimental Protocols for Stress Testing

A solution of the compound (~1 mg/mL in a suitable solvent like 50:50 acetonitrile:water) is subjected to the following conditions in parallel. A control sample is stored at 5°C in the dark.

-

Acid Hydrolysis: Add 1N HCl and heat at 60-80°C for several hours.

-

Base Hydrolysis: Add 1N NaOH and heat at 60-80°C for several hours.

-

Neutral Hydrolysis: Use water and heat at 60-80°C for several hours.

-

Oxidation: Add 3-30% H₂O₂ and keep at room temperature. Expertise Note: The amino group is particularly susceptible to oxidation.

-

Thermal Stress: Expose the solid powder to dry heat (e.g., 105°C).

-

Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). A structurally similar compound, 2-chloro-6-fluorobenzoic acid, was shown to undergo prompt decarboxylation upon UV excitation.[6]

Predicted Degradation Pathways

Based on the molecule's structure and data from analogs, the most likely degradation pathways are:

-

Photolytic Decarboxylation: Loss of CO₂ from the carboxylic acid group, especially under UV light, to form 5-amino-2-chloro-1-fluorobenzene.[6]

-

Oxidation: The electron-rich aromatic ring, activated by the amino group, is susceptible to oxidation, potentially forming N-oxides or phenolic derivatives.

-

Hydrolysis: While the amide bond is absent, extreme pH and heat could potentially lead to dehalogenation, though this is generally less common than other pathways.

Caption: Workflow for a Forced Degradation Study.

Core Analytical Methodology: A Stability-Indicating HPLC-UV Method

A robust analytical method is the cornerstone of any solubility or stability study. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse for this application due to its precision, accuracy, and ability to separate complex mixtures.

Method Development and Validation: A Self-Validating System

The goal is to create a method that is specific for the parent compound and can resolve it from all process impurities and degradation products.

Table 3: Starting Parameters for HPLC-UV Method Development.

| Parameter | Recommended Starting Condition | Rationale & Optimization Strategy |

|---|---|---|

| Column | Reversed-Phase C18, 150 x 4.6 mm, 3.5 µm | C18 is a versatile stationary phase for moderately polar compounds. Adjust particle size for efficiency. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure consistent ionization and good peak shape for the acidic analyte. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers. Acetonitrile often provides better peak shape and lower UV cutoff. |

| Gradient | Start at 5-10% B, ramp to 95% B over 15-20 min | A gradient is essential to elute both the polar parent compound and potentially more lipophilic degradants. |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Controls retention time stability. Can be adjusted to improve peak resolution. |

| Detection Wavelength | ~250-280 nm | Aromatic aminobenzoic acids typically have strong absorbance in this range. A full UV scan should be run to find the λmax.[8] |

| Injection Volume | 5-10 µL | A small volume minimizes peak distortion. |

Protocol for Method Validation

Once initial parameters are set, the method must be validated according to ICH guidelines. This involves:

-

Specificity: Injecting the stressed samples to prove that the parent peak is resolved from all degradant peaks (peak purity analysis using a photodiode array detector is essential).

-

Linearity: Analyzing a series of standards across a range of concentrations (e.g., 0.1 - 100 µg/mL) to demonstrate a linear relationship between concentration and peak area (R² > 0.998).[8]

-

Accuracy: Determining the recovery of the analyte in a spiked sample matrix (typically 98-102%).

-

Precision: Assessing the variability of results from multiple injections of the same sample (Repeatability) and on different days (Intermediate Precision), with a relative standard deviation (%RSD) of < 2%.

Caption: Logical workflow for analytical method development.

Summary and Recommendations

While direct experimental data for this compound is not widely published, a robust scientific framework allows for its thorough characterization. By leveraging data from structural analogs and applying systematic, field-proven methodologies, researchers can confidently determine its solubility and stability profiles.

Key Recommendations:

-

Storage: Based on its potential for photodecarboxylation and oxidation, the compound should be stored as a solid in a cool, dark place under an inert atmosphere. Aqueous stock solutions should be prepared fresh.[7]

-

Solvent Selection: For biological assays, DMSO is a suitable solvent for creating high-concentration stock solutions. Subsequent dilutions should be carefully managed to avoid precipitation.

-

Analytical Vigilance: The development of a validated, stability-indicating HPLC method is not optional; it is a prerequisite for generating trustworthy solubility and stability data.

-

Isomer Confirmation: Given the existence of multiple isomers, it is imperative to confirm the exact structure of the material being tested using techniques like NMR before commencing any characterization studies.

This guide provides the necessary protocols and scientific rationale to empower researchers to fill the existing data gap and effectively utilize this compound in their development programs.

References

- 1. 2-Amino-6-chloro-3-fluorobenzoic acid | CymitQuimica [cymitquimica.com]

- 2. 2-Amino-6-chloro-3-fluorobenzoic acid | C7H5ClFNO2 | CID 28881283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1039815-76-3|2-Amino-6-chloro-3-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 4. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Potential Biological Activities of 6-Amino-3-chloro-2-fluorobenzoic Acid Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-amino-3-chloro-2-fluorobenzoic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic placement of amino, chloro, and fluoro substituents on the benzoic acid ring offers a unique combination of electronic and steric properties that can be exploited for targeted drug design. This technical guide provides an in-depth exploration of the potential biological activities of derivatives of this core structure, with a focus on anticancer, anti-inflammatory, and antimicrobial applications. Drawing upon established synthetic methodologies and bio-evaluation protocols for analogous compounds, this document serves as a comprehensive resource for researchers seeking to unlock the therapeutic potential of this versatile chemical scaffold. We will delve into the rationale behind proposed derivatization strategies, provide detailed experimental workflows, and present data in a clear and actionable format to guide future research and development efforts.

The this compound Scaffold: A Privileged Starting Point

The this compound moiety is a highly functionalized aromatic system that presents multiple avenues for chemical modification. The carboxylic acid group provides a handle for amide bond formation, esterification, or conversion to other functional groups. The amino group can be acylated, alkylated, or serve as a nucleophile in various coupling reactions. The fluorine and chlorine atoms contribute to the compound's lipophilicity and can influence its binding affinity and metabolic stability.[1] This trifecta of reactive sites, coupled with the inherent biological relevance of substituted benzoic acids, makes this scaffold particularly attractive for medicinal chemistry campaigns.

Potential Anticancer Activity

Substituted aminobenzoic acid and benzothiazole derivatives have demonstrated significant potential as anticancer agents.[2][3] By leveraging the this compound core, novel compounds with potent and selective antiproliferative activity can be designed.

Rationale for Derivatization: Targeting Key Cancer Pathways

One promising strategy involves the synthesis of quinazolinone derivatives. Quinazolinones are known to interact with various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Aurora kinases, which are often dysregulated in cancer.[3][4] The synthesis of quinazolin-4(3H)-one derivatives from the core scaffold could lead to compounds that induce cell cycle arrest and apoptosis in cancer cells.[3]

Another approach is the incorporation of a benzothiazole moiety, which has been associated with a broad spectrum of antitumor activities.[2][5] The amino group of the core scaffold can be used to construct a 2-aminobenzothiazole ring, which can then be further functionalized.

Proposed Synthetic Workflow

The following diagram outlines a proposed synthetic pathway for generating quinazolinone derivatives from this compound.

Caption: Synthetic pathway for quinazolinone derivatives.

Experimental Protocol: In Vitro Anticancer Activity Screening

Objective: To evaluate the antiproliferative activity of synthesized derivatives against a panel of human cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT-116 - colon) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

MTT Assay:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compounds for 48-72 hours.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Data Presentation: Comparative Anticancer Activity

| Compound ID | Derivative Class | A549 IC50 (µM) | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) |

| Lead Compound | Quinazolinone | Data to be generated | Data to be generated | Data to be generated |

| Control (Doxorubicin) | Anthracycline | Reference value | Reference value | Reference value |

Potential Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting cyclooxygenase (COX) enzymes.[6][7] Derivatives of fluorinated benzoic acids and related heterocyclic systems have shown promise as anti-inflammatory agents.[6][7][8]

Rationale for Derivatization: Targeting Cyclooxygenase (COX) Enzymes

The derivatization of the carboxylic acid moiety into amides or esters can lead to compounds with potent anti-inflammatory activity and reduced gastrointestinal side effects, a common issue with traditional NSAIDs.[7] The synthesis of benzoxazolinone or benzothiazole derivatives from the core scaffold could yield selective COX-2 inhibitors.[6][7]

Proposed Synthetic Workflow

The following diagram illustrates a general workflow for synthesizing amide derivatives.

Caption: Synthesis of amide derivatives.

Experimental Protocol: In Vivo Anti-inflammatory Activity Assessment

Objective: To evaluate the in vivo anti-inflammatory efficacy of the synthesized compounds.

Methodology (Carrageenan-induced Paw Edema Model):

-

Animal Model: Male Wistar rats are used.

-

Compound Administration: The test compounds or a standard drug (e.g., Diclofenac) are administered orally or intraperitoneally.[8]

-

Induction of Edema: After one hour, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: The paw volume is measured at 0, 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated for each group compared to the control group.

Data Presentation: Comparative Anti-inflammatory Efficacy

| Compound ID | Dose (mg/kg) | % Inhibition of Edema at 3h |

| Test Compound 1 | 10 | Data to be generated |

| Test Compound 2 | 10 | Data to be generated |

| Diclofenac | 10 | Reference value |

| Control | - | 0% |

Potential Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Fluorinated quinolones and various benzoic acid derivatives have a long history of use as effective antibacterial drugs.[9] The this compound scaffold can be a building block for novel compounds with potent antimicrobial properties.[10][11]

Rationale for Derivatization: Targeting Bacterial Cell Processes

The synthesis of hydrazide-hydrazone derivatives from the carboxylic acid group can lead to compounds with significant antibacterial and antifungal activity.[10][12] Schiff base derivatives of the amino group have also been shown to possess antimicrobial properties.[11] These modifications can interfere with essential bacterial enzymes or disrupt cell wall synthesis.

Proposed Synthetic Workflow

The following diagram shows a pathway for the synthesis of hydrazide-hydrazone derivatives.

Caption: Synthesis of hydrazide-hydrazone derivatives.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized compounds against a panel of pathogenic bacteria and fungi.

Methodology (Broth Microdilution Method):

-

Microbial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli) bacteria, and fungi (e.g., Candida albicans) are used.[11][13]

-

Preparation of Inoculum: Bacterial and fungal suspensions are prepared and adjusted to a specific turbidity.

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation and Incubation: The microbial inoculum is added to each well, and the plates are incubated at 37°C for 24 hours (bacteria) or 28°C for 48 hours (fungi).

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Data Presentation: Comparative Antimicrobial Activity

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Test Compound 1 | Data to be generated | Data to be generated | Data to be generated |

| Test Compound 2 | Data to be generated | Data to be generated | Data to be generated |

| Ciprofloxacin | Reference value | Reference value | N/A |

| Fluconazole | N/A | N/A | Reference value |

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents with potential applications in oncology, inflammation, and infectious diseases. The synthetic versatility of this core structure allows for the creation of diverse chemical libraries, increasing the probability of identifying lead compounds with desirable biological activities. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of these derivatives. Future research should focus on optimizing the identified lead compounds through structure-activity relationship (SAR) studies to enhance their potency, selectivity, and pharmacokinetic properties.

References

- 1. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]

- 2. chalcogen.ro [chalcogen.ro]

- 3. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. jocpr.com [jocpr.com]

- 7. Amide derivatives of [5-chloro-6-(2-chloro/fluorobenzoyl)-2-benzoxazolinone-3-yl]acetic acids as potential analgesic and anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

A Senior Application Scientist's Guide to 6-Amino-3-chloro-2-fluorobenzoic Acid for Advanced Research and Development

This in-depth technical guide serves as an essential resource for researchers, scientists, and drug development professionals interested in the procurement and application of 6-Amino-3-chloro-2-fluorobenzoic acid (CAS No. 874782-54-4). This halogenated anthranilic acid derivative is a valuable building block in medicinal chemistry and materials science, offering a unique combination of reactive functional groups. This guide provides a comprehensive overview of its commercial suppliers, key chemical properties, potential applications, and critical considerations for its procurement and quality control.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound is a polysubstituted aromatic compound featuring an amino group, a carboxylic acid, a chlorine atom, and a fluorine atom. This specific arrangement of functional groups makes it a highly versatile reagent in organic synthesis. The presence of fluorine, in particular, is of high interest in drug discovery, as it can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2]

The strategic placement of the amino and carboxylic acid groups allows for a variety of chemical transformations, including amide bond formation, cyclization reactions to form heterocyclic systems, and participation in cross-coupling reactions. These characteristics make it a sought-after intermediate for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1][3]

Commercial Suppliers and Procurement Landscape

The availability of high-quality starting materials is paramount for reproducible and successful research. This compound is available from a select number of specialized chemical suppliers. However, it is important to note that availability can be subject to regional restrictions and stock limitations. Researchers should always verify the current stock status and lead times directly with the suppliers.

Below is a summary of identified commercial suppliers for this compound (CAS No. 874782-54-4):

| Supplier | Distributor(s) | CAS Number | Notes |

| Ambeed, Inc. | Sigma-Aldrich | 874782-54-4 | Availability may be region-dependent. |

| BLD Pharmatech | Sigma-Aldrich | 874782-54-4 | Offered through major distributors.[4][5] |

| ChemScene | Direct | 874782-54-4 | Specialist in chemical building blocks.[6] |

Procurement Strategy:

Given the specialized nature of this compound, it is advisable to:

-

Request a Certificate of Analysis (CoA): Always request a lot-specific CoA to verify the purity and identity of the compound.[7][8][9]

-

Inquire about Synthesis Route: Understanding the synthetic origin can provide insights into potential impurities.

-

Evaluate Lead Times: For project planning, confirm the delivery timeline, especially for larger quantities.

Synthesis and Chemical Reactivity

A hypothetical synthetic workflow is outlined below:

A potential synthetic workflow for this compound.

The reactivity of this compound is dictated by its functional groups:

-

Amino Group: Acts as a nucleophile and a base, readily participating in acylation, alkylation, and diazotization reactions.

-

Carboxylic Acid Group: Can be converted to esters, amides, or acid chlorides, and can participate in decarboxylation under certain conditions.

-

Aromatic Ring: The electron-donating amino group activates the ring towards electrophilic substitution, while the halogens are deactivating but ortho-, para-directing. The interplay of these groups governs the regioselectivity of further substitutions.

Applications in Research and Drug Discovery

Halogenated and, particularly, fluorinated anthranilic acid derivatives are of significant interest in medicinal chemistry due to their prevalence in bioactive molecules.[1][13] The incorporation of fluorine can enhance metabolic stability, improve bioavailability by increasing lipophilicity, and modulate the pKa of nearby functional groups, thereby influencing drug-receptor interactions.[1]

Potential applications of this compound include:

-

Synthesis of Heterocyclic Scaffolds: It can serve as a precursor for the synthesis of quinolines, quinazolines, and other heterocyclic systems that form the core of many pharmaceutical agents.

-

Fragment-Based Drug Discovery (FBDD): As a well-defined chemical entity with desirable physicochemical properties, it can be used as a fragment for screening against biological targets.

-

Development of Novel Therapeutics: Its derivatives could be investigated for a range of therapeutic areas, including oncology, inflammation, and infectious diseases, where halogenated aromatics have shown promise.[14]

-

Materials Science: The rigid, functionalized aromatic core can be utilized in the synthesis of novel polymers, dyes, or metal-organic frameworks (MOFs).[14][15]

Quality Control and Analytical Characterization

For any research application, especially in drug discovery, the purity and identity of starting materials are non-negotiable. A comprehensive quality control (QC) process for this compound should include a battery of analytical tests.

Typical Quality Control Parameters:

| Analytical Technique | Parameter Measured | Typical Specification |

| High-Performance Liquid Chromatography (HPLC) | Purity (area %) | ≥ 97% |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural confirmation and identification of impurities | Conforms to structure |

| Mass Spectrometry (MS) | Molecular weight confirmation | Conforms to expected m/z |

| Infrared (IR) Spectroscopy | Presence of key functional groups | Conforms to reference spectrum |

| Melting Point | Physical property and purity indicator | Sharp, within a narrow range |

| Karl Fischer Titration | Water content | ≤ 0.5% |

The following workflow illustrates a typical process for the quality control and procurement of a specialized chemical like this compound:

A workflow for the procurement and quality control of this compound.

By adhering to a stringent procurement and quality control process, researchers can ensure the integrity of their starting materials, which is a critical factor for the success and reproducibility of their scientific endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]

- 4. This compound | 874782-54-4 [sigmaaldrich.com]

- 5. 874782-54-4|this compound|BLD Pharm [bldpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. Page loading... [guidechem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. 2-Amino-6-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 13. walshmedicalmedia.com [walshmedicalmedia.com]

- 14. ossila.com [ossila.com]

- 15. innospk.com [innospk.com]

An In-depth Technical Guide to the Reaction Mechanism for the Formation of 6-Amino-3-chloro-2-fluorobenzoic acid

Introduction

6-Amino-3-chloro-2-fluorobenzoic acid is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its specific substitution pattern, featuring an amino group ortho to a carboxylic acid and flanked by fluorine and chlorine atoms, makes it a valuable building block for creating complex molecular architectures.[1][2] The presence of halogens, particularly fluorine, can significantly influence a drug molecule's pharmacokinetic properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins.[2] This guide provides a detailed examination of the plausible reaction mechanism for the formation of this important compound, offering insights for researchers, scientists, and professionals in drug development.

Proposed Synthetic Pathway and Core Reaction Mechanism

The most probable synthetic route to this compound involves a regioselective nucleophilic aromatic substitution (SNAr) reaction on a di-halogenated precursor. A logical starting material for this synthesis is 2,3-dichloro-6-fluorobenzoic acid. The core of this transformation is the displacement of a chlorine atom by an amino group.

The overall reaction can be summarized as follows:

2,3-dichloro-6-fluorobenzoic acid + NH3 → this compound + HCl

The mechanism for this reaction proceeds via a two-step addition-elimination pathway, which is characteristic of nucleophilic aromatic substitutions on electron-deficient aromatic rings.[3][4][5][6]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the nucleophilic attack of ammonia (or an ammonia equivalent) on the electron-deficient aromatic ring. The aromatic ring is rendered electrophilic by the presence of the electron-withdrawing carboxylic acid and halogen substituents.[4][5][6] The nucleophile attacks the carbon atom bearing a leaving group, in this case, a chlorine atom. This attack temporarily disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][4]

The choice of which chlorine atom is displaced is governed by the electronic effects of the substituents on the ring. The carboxylic acid group (-COOH) and the fluorine atom (-F) are both electron-withdrawing groups, which activate the ring towards nucleophilic attack.[3][4][5] The fluorine atom, being the most electronegative element, strongly activates the ortho and para positions to it. In 2,3-dichloro-6-fluorobenzoic acid, the carbon at the 6-position is ortho to the fluorine atom and para to the chlorine atom at the 3-position, making it the most electrophilic site and thus the most susceptible to nucleophilic attack.

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity

In the second step of the mechanism, the leaving group, a chloride ion, is expelled from the Meisenheimer complex.[3][6] This step restores the aromaticity of the ring and results in the formation of the final product, this compound. The departure of the leaving group is the rate-determining step in many SNAr reactions.[7]

Visualizing the Reaction Mechanism

The following diagram illustrates the step-by-step reaction mechanism for the formation of this compound.

Caption: Reaction mechanism for the formation of this compound.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound, based on similar reported procedures for the amination of halo-benzoic acids.[8][9][10][11][12]

Materials:

-

2,3-dichloro-6-fluorobenzoic acid

-

Aqueous ammonia (e.g., 25-30% solution)

-

Copper catalyst (e.g., copper(I) oxide or copper bronze)

-

Solvent (e.g., water or a high-boiling point organic solvent like 2-ethoxyethanol)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, combine 2,3-dichloro-6-fluorobenzoic acid, the solvent, and the copper catalyst.

-

Addition of Ammonia: Add an excess of aqueous ammonia to the reaction mixture.

-

Reaction Conditions: Seal the vessel and heat the mixture to a temperature typically ranging from 150°C to 220°C.[10] The reaction is maintained at this temperature under pressure for several hours until completion, which can be monitored by techniques such as TLC or HPLC.

-

Workup:

-

Cool the reaction mixture to room temperature and carefully vent any excess pressure.

-

Filter the mixture to remove the catalyst.

-

Acidify the filtrate with hydrochloric acid to precipitate the crude product.

-

Collect the solid by filtration and wash with water.

-

-

Purification:

-

Dissolve the crude product in an aqueous solution of sodium hydroxide.

-

Treat with charcoal to decolorize, if necessary, and filter.

-

Re-precipitate the product by acidifying the filtrate with hydrochloric acid.

-

Collect the purified product by filtration, wash with cold water, and dry under vacuum.

-

Quantitative Data Summary

| Parameter | Typical Range/Value | Reference |

| Starting Material | 2,3-dichloro-6-fluorobenzoic acid | - |

| Reagent | Aqueous Ammonia (excess) | [10] |

| Catalyst | Copper(I) or Copper(II) salts | [10] |

| Temperature | 150 - 220 °C | [10] |

| Reaction Time | Several hours | [8] |

| Reported Yields (analogous reactions) | up to 99% | [8][11] |

Conclusion

The formation of this compound is achieved through a nucleophilic aromatic substitution reaction, a cornerstone of modern organic synthesis. Understanding the intricacies of the addition-elimination mechanism, including the formation of the critical Meisenheimer complex and the factors governing regioselectivity, is paramount for optimizing the synthesis of this and other similarly substituted aromatic compounds. The protocol provided, based on established methodologies for related transformations, offers a robust starting point for the laboratory-scale synthesis of this valuable intermediate. Further process development and optimization would be necessary for large-scale industrial production, focusing on catalyst efficiency, reaction kinetics, and purification strategies.

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pharmdguru.com [pharmdguru.com]

- 7. youtube.com [youtube.com]

- 8. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid - Google Patents [patents.google.com]

- 11. Regioselective copper-catalyzed amination of bromobenzoic acids using aliphatic and aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines [organic-chemistry.org]

Hazards and safety precautions for 6-Amino-3-chloro-2-fluorobenzoic acid

An In-depth Technical Guide to the Hazards and Safety Precautions for 6-Amino-3-chloro-2-fluorobenzoic acid

Authored by: Gemini, Senior Application Scientist

Introduction: this compound is a halogenated aminobenzoic acid derivative. Such molecules are valuable building blocks in medicinal chemistry and materials science, often serving as precursors for the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules.[1] The presence of multiple functional groups—an amine, a carboxylic acid, and two different halogens on an aromatic ring—confers specific reactivity but also necessitates a thorough understanding of its potential hazards. This guide provides a comprehensive overview of the known and inferred hazards associated with this compound and outlines detailed safety protocols for its handling, storage, and disposal, tailored for researchers and drug development professionals.

Disclaimer: Specific toxicological data for this compound is not extensively published. The following hazard assessment is based on data from structurally similar compounds, including its isomers. Researchers must always consult the most current Safety Data Sheet (SDS) provided by the supplier for the specific batch in use.

Section 1: Hazard Identification and GHS Classification

The primary hazards associated with aminohalobenzoic acids involve irritation to the skin, eyes, and respiratory system, as well as potential acute toxicity if ingested.[2] Based on data from close isomers like 6-amino-2-chloro-3-fluorobenzoic acid and 2-Amino-3-chloro-5-fluorobenzoic acid, the expected GHS classification for this compound is summarized below.[2][3]

| GHS Classification | Pictogram | Signal Word | Hazard Statement Codes & Descriptions |

| Acute Toxicity, Oral (Category 3/4) | GHS06 / GHS07 | Danger or Warning | H301/H302: Toxic or Harmful if swallowed.[2][3] |

| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation.[2][3] |

| Serious Eye Damage/Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation.[2][3] |

| Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation | GHS07 | Warning | H335: May cause respiratory irritation.[2][3] |

Section 2: Toxicological Profile and Health Effects

The chemical structure suggests specific toxicological endpoints that laboratory personnel must be aware of.

-

Acute Oral Toxicity: Data on analogous compounds indicate that this substance is likely toxic or harmful if swallowed.[2] Ingestion can lead to adverse systemic effects, and immediate medical attention is critical.

-

Skin Irritation: As a Category 2 skin irritant, direct contact is expected to cause inflammation, redness, and itching.[4][5] Prolonged or repeated exposure could potentially lead to more severe dermal effects. The causality stems from the acidic nature of the carboxylic acid and the reactivity of the halogenated aromatic ring, which can interact with skin proteins and lipids.

-

Eye Irritation: This compound is classified as a serious eye irritant. Accidental contact with the eyes can cause significant redness, watering, and pain, with a risk of serious damage if not addressed immediately.[4] The fine, dusty nature of the solid form increases the risk of airborne particles reaching the eyes.

-

Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath.[6][7] This is a common hazard for powdered organic acids and amines.

No data is currently available to classify this compound's carcinogenic, mutagenic, or reproductive toxicity effects.[7][8] However, the absence of data does not signify the absence of hazard, and the compound should be handled as if its long-term toxicological properties have not been fully investigated.[6][9]

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative procedures, and appropriate PPE, is essential for mitigating the risks associated with this compound.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to contain the chemical at its source, minimizing operator exposure.

-

Chemical Fume Hood: All weighing and manipulation of the solid compound, as well as any reactions involving it, must be performed inside a certified chemical fume hood. This is critical to prevent inhalation of dust, which may cause respiratory irritation (H335).[2]

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

-

Proximity to Safety Equipment: An eyewash station and safety shower must be located in the immediate vicinity of the workstation where the chemical is handled.[6][10]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE must directly address the identified hazards of skin, eye, and respiratory irritation.

-

Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[6][10] A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves, such as nitrile, and inspect them for tears or pinholes before each use. Use proper glove removal technique to avoid contaminating the skin.

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect skin and personal clothing.

-

-

Respiratory Protection: For most laboratory-scale operations within a fume hood, respiratory protection is not required.[11] However, if engineering controls are insufficient or during a large-scale spill clean-up, a NIOSH-approved respirator with an appropriate particulate filter should be used.[4]

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[10]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2]

-

Contaminated clothing should be removed immediately and washed before reuse.[6][10]

Section 4: Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.

Storage Conditions

-

Container: Keep the container tightly closed to prevent absorption of moisture.[6][10]

-

Environment: Store in a dry, cool, and well-ventilated area.[6][10][11] A refrigerator is a suitable storage location.[3]

-

Segregation: Store away from incompatible materials.

Incompatible Materials

-

Strong Oxidizing Agents: Avoid contact with strong oxidizing agents, as this can lead to vigorous or explosive reactions.[6][10]

Section 5: Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of accidental exposure or release.

Workflow for Accidental Exposure

Caption: Workflow for Emergency Response to Accidental Exposure.

Detailed First-Aid Measures

-

After Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[6] If the person feels unwell, seek medical attention.[6] If breathing stops, provide artificial respiration.[9]

-

After Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[6][10] If skin irritation occurs, get medical advice/attention.

-

After Eye Contact: Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids.[10] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[2]

-

After Ingestion: Do NOT induce vomiting.[2] Clean mouth with water and seek immediate medical assistance.[6][10]

Spill Response

-

Small Spills: Evacuate unnecessary personnel.[2] Ensure adequate ventilation.[10] Wearing appropriate PPE, sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[6][10]

-

Large Spills: Evacuate the area.[2] Prevent the chemical from entering drains or waterways.[11] Contact emergency services and follow their guidance. Only personnel equipped with appropriate respiratory and skin protection should intervene.[2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[4][11]

-

Specific Hazards: During a fire, irritating and toxic gases may be generated through thermal decomposition, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride gas, and gaseous hydrogen fluoride (HF).[6][9][10]

-

Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[6][10]

Section 6: Disposal Considerations

Chemical waste must be disposed of in accordance with all local, regional, and national regulations.

-

Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[6][9]

-

Disposal Method: Dispose of the contents and container to an approved waste disposal plant.[6][10] Do not empty into drains or release into the environment.[10][11]

References

- 1. ossila.com [ossila.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. 6-Amino-2-chloro-3-fluorobenzoic Acid | 681459-97-2 [sigmaaldrich.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. fishersci.com [fishersci.com]

- 7. tsapps.nist.gov [tsapps.nist.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

Methodological & Application

Application Notes and Protocols: The Strategic Use of 6-Amino-3-chloro-2-fluorobenzoic acid in Modern Medicinal Chemistry

Introduction: The Anthranilic Acid Scaffold and the Rise of Strategic Substitution

Anthranilic acid and its derivatives represent a cornerstone scaffold in medicinal chemistry, forming the structural basis for a multitude of bioactive compounds. Their inherent ability to act as versatile building blocks, owing to the ortho-disposed amino and carboxylic acid functionalities, allows for the construction of diverse heterocyclic systems and complex molecular architectures. However, the evolution of drug discovery demands a more nuanced approach than simply employing the parent scaffold. The strategic introduction of substituents onto the anthranilic acid ring is a critical tactic for modulating physicochemical properties, metabolic stability, and target engagement.[1][2]

This guide focuses on a particularly valuable derivative: 6-Amino-3-chloro-2-fluorobenzoic acid . The specific arrangement of the chloro and fluoro groups on this molecule is not arbitrary; it is a deliberate design element that imparts unique electronic and steric properties.[3] The electron-withdrawing nature of the halogens significantly influences the reactivity of the amino and carboxylic acid groups, while their steric bulk can dictate conformational preferences and interactions within a biological target's binding pocket.

This document will provide an in-depth exploration of the applications of this compound, offering detailed protocols and the scientific rationale behind its use in the synthesis of advanced intermediates and potential therapeutic agents.

Chapter 1: Physicochemical Properties and Synthetic Rationale

The utility of this compound stems from the interplay of its substituents.[4] Understanding these influences is key to predicting its reactivity and leveraging its full potential.

Table 1: Key Physicochemical Properties of this compound and Related Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (approx.) | LogP (predicted) |

| This compound | C₇H₅ClFNO₂ | 189.57[5] | ~3.5 | ~2.34[6] |

| Anthranilic acid | C₇H₇NO₂ | 137.14 | ~4.9 | ~1.2 |